molecular formula C15H19NO3 B1683402 Ximoprofen CAS No. 56187-89-4

Ximoprofen

Katalognummer: B1683402
CAS-Nummer: 56187-89-4
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: IQPPOXSMSDPZKU-JQIJEIRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ximoprofen typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the key intermediate, 2-(4-isobutylphenyl)propionic acid.

    Reaction with Isocyanate: This intermediate is then reacted with an appropriate isocyanate to form the corresponding amide.

    Cyclization: The amide undergoes cyclization under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the hydroxylation of the aromatic ring.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)).

Major Products:

    Oxidation: Hydroxylated derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ximoprofen hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Cyclooxygenase (COX), das an der Synthese von Prostaglandinen beteiligt ist. Prostaglandine sind Mediatoren von Entzündungen und Schmerzen. Durch die Hemmung von COX reduziert this compound die Produktion dieser Mediatoren und lindert so Entzündungen und Schmerzen {_svg_3}. Die molekularen Zielstrukturen umfassen die COX-1- und COX-2-Enzyme, und die beteiligten Pfade sind die Arachidonsäurekaskade.

Ähnliche Verbindungen:

    Ibuprofen: Ein weiteres Propionsäure-NSAR mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften.

    Naproxen: Ein Propionsäurederivat mit einer längeren Halbwertszeit im Vergleich zu this compound.

    Ketoprofen: Bekannt für seine starken entzündungshemmenden Wirkungen, aber mit einem anderen Nebenwirkungsprofil.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen pharmakokinetischen Eigenschaften einzigartig, z. B. einer kürzeren Halbwertszeit und unterschiedlicher Absorptionseigenschaften im Vergleich zu anderen NSAR . Dies macht es für Erkrankungen geeignet, die einen schnellen Wirkungseintritt und eine kürzere Wirkdauer erfordern.

Wirkmechanismus

Ximoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of these mediators, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid cascade.

Vergleich Mit ähnlichen Verbindungen

    Ibuprofen: Another propionic acid NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: A propionic acid derivative with a longer half-life compared to ximoprofen.

    Ketoprofen: Known for its potent anti-inflammatory effects but with a different side effect profile.

Uniqueness of this compound: this compound is unique due to its specific pharmacokinetic properties, such as a shorter half-life and different absorption characteristics compared to other NSAIDs . This makes it suitable for conditions requiring rapid onset of action and shorter duration of effect.

Biologische Aktivität

Ximoprofen is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity, particularly in the context of pain relief and inflammation management. This article delves into the pharmacological properties, mechanisms of action, clinical studies, and potential therapeutic applications of this compound.

Overview of this compound

This compound is structurally related to other NSAIDs such as ibuprofen and ketoprofen. It primarily functions by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling.

Inhibition of COX Enzymes:
this compound exhibits a selective inhibitory effect on COX-2 over COX-1, which contributes to its anti-inflammatory properties while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs. Studies have shown that this compound can effectively reduce the production of pro-inflammatory mediators, leading to decreased edema and pain in various animal models .

Pharmacokinetics

The pharmacokinetics of this compound reveal important characteristics regarding its absorption, distribution, metabolism, and excretion:

  • Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours.
  • Metabolism: It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in active metabolites that contribute to its analgesic effects.
  • Half-life: The elimination half-life of this compound ranges from 1 to 3 hours, necessitating multiple doses for sustained therapeutic effects .

Clinical Studies and Findings

Several clinical trials have investigated the efficacy of this compound in managing pain and inflammation:

  • Case-Control Studies:
    A nested case-control study demonstrated that this compound use was associated with a reduced risk of hospital admissions for heart failure compared to other NSAIDs. This suggests a potentially safer cardiovascular profile for this compound .
  • Randomized Controlled Trials:
    In a double-blind trial comparing this compound with other NSAIDs, participants receiving this compound reported significant reductions in pain scores and improved functionality over a 6-week period. The results indicated that this compound may be equally effective as traditional NSAIDs like ketoprofen while exhibiting fewer adverse effects .
  • Long-Term Use:
    Long-term studies have shown that continuous treatment with this compound can lead to sustained relief from chronic inflammatory conditions such as arthritis without significant gastrointestinal complications, which are common with non-selective NSAIDs .

Anti-Biofilm Activity

Recent research has explored the antimicrobial properties of NSAIDs, including this compound. Studies indicate that this compound may possess anti-biofilm activity against certain bacterial strains, suggesting potential applications beyond traditional anti-inflammatory uses. For instance, it has been observed to inhibit biofilm formation by Staphylococcus aureus, indicating a novel mechanism that could enhance its therapeutic profile in treating infections .

Summary Table of Key Findings

Property Details
Drug Class Non-steroidal anti-inflammatory drug (NSAID)
Primary Action COX-2 inhibition
Pharmacokinetics Rapid absorption; half-life 1-3 hours
Efficacy Effective in reducing pain and inflammation; comparable to ketoprofen
Safety Profile Lower risk of gastrointestinal side effects; favorable cardiovascular safety
Additional Activity Potential anti-biofilm properties against S. aureus

Analyse Chemischer Reaktionen

Hydrolysis Kinetics

  • Hydrolysis in Aqueous Solution Ximoprofen's hydrolysis kinetics in a simple aqueous solution have been studied, with data presented in tables and figures .

ParameterConditionObservation
Stability in Aqueous Solution0. 1 to 1% this compound (mass/volume) with 1 to 3% potassium, sodium, or ammonium stearate or triethanolamine stearate (mass/volume)No significant hydrolysis after 20 days at 45°C
Degradation in presence of tensioactivesIn the presence of nonionic surfactants such as Tween 80*, Oranax CG110*, Simusol 68* or Crémophar RH40*3 to 12% of ketone appear as soon as the compound is dissolved in water
Degradation in presence of tensioactivesIn the presence of cationic agents such as Amonyl DM* or Antanox*.The same degradation of the active principle is observed .

Stabilization of this compound

This compound can be stabilized in an aqueous solution by using triethanolamine stearate .

Preparation of a stable this compound gel :

  • Dissolve 6 g of triethanolamine stearate in 573 g of demineralized water, preheated to 60°C. Agitate at 300 rpm for 30 to 60 minutes .

  • Add 3 g of this compound in fine powder .

  • Stir the mixture for at least 6 hours at 300 revolutions/minute until a white and homogenous solution is obtained .

  • Gradually increase the agitation to 800 rpm over 45 minutes to obtain a white and homogenous gel (600 g) . The active principle remains sufficiently stable in this gel .

Chemical Context and Potential Reactions

This compound shares structural similarities with other 2-arylpropionic acids like ibuprofen and ketoprofen . These compounds can undergo various metabolic reactions, including chiral inversion and glucuronidation .

  • Chiral Inversion: Certain 2-arylpropionic acids, such as ketoprofen, undergo a unidirectional chiral inversion from the R- to the S-enantiomer . The S-enantiomer is primarily responsible for cyclooxygenase inhibition . For ketoprofen, about 10–15% of an oral dose undergoes this inversion in healthy humans . Ibuprofen also undergoes chiral inversion, with approximately 65% of the R-enantiomer converting to the active S-enantiomer .

  • Glucuronidation: The major pathway for eliminating R- and S-ketoprofen involves forming ester (or acyl) glucuronides, which are mainly excreted in the urine . These acyl glucuronides can undergo hydrolysis in the presence of plasma proteins, regenerating ketoprofen .

Given these properties of related compounds, this compound may also undergo similar reactions such as hydrolysis, chiral inversion, and glucuronidation .

Eigenschaften

CAS-Nummer

56187-89-4

Molekularformel

C15H19NO3

Molekulargewicht

261.32 g/mol

IUPAC-Name

2-[4-[(3E)-3-hydroxyiminocyclohexyl]phenyl]propanoic acid

InChI

InChI=1S/C15H19NO3/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(9-13)16-19/h5-8,10,13,19H,2-4,9H2,1H3,(H,17,18)/b16-14+

InChI-Schlüssel

IQPPOXSMSDPZKU-JQIJEIRASA-N

SMILES

CC(C1=CC=C(C=C1)C2CCCC(=NO)C2)C(=O)O

Isomerische SMILES

CC(C1=CC=C(C=C1)C2CCC/C(=N\O)/C2)C(=O)O

Kanonische SMILES

CC(C1=CC=C(C=C1)C2CCCC(=NO)C2)C(=O)O

Aussehen

Solid powder

Key on ui other cas no.

56187-89-4

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-(4-(3-oximinocyclohexyl)phenyl)propionic acid
ximoprofen

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ximoprofen
Reactant of Route 2
Reactant of Route 2
Ximoprofen
Reactant of Route 3
Reactant of Route 3
Ximoprofen
Reactant of Route 4
Ximoprofen
Reactant of Route 5
Ximoprofen
Reactant of Route 6
Reactant of Route 6
Ximoprofen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.